Mitiglinide
Mitiglinide
Mitiglinide is a monocarboxylic acid and a member of benzenes.
Mitiglinide is a drug for the treatment of type 2 diabetes. It may stimulate insulin secretion in beta-cells by closing off ATP dependant potassium ion channels.
Mitiglinide is a succinic acid derivative with hypoglycemic activity. Like other meglitinide-type compounds, mitiglinide has a high affinity for SUR1 subunits.
Mitiglinide is a drug for the treatment of type 2 diabetes. It may stimulate insulin secretion in beta-cells by closing off ATP dependant potassium ion channels.
Mitiglinide is a succinic acid derivative with hypoglycemic activity. Like other meglitinide-type compounds, mitiglinide has a high affinity for SUR1 subunits.
Brand Name:
Vulcanchem
CAS No.:
145375-43-5
VCID:
VC21095606
InChI:
InChI=1S/C19H25NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23)
SMILES:
Molecular Formula:
C19H25NO3
Molecular Weight:
315.4 g/mol
Mitiglinide
CAS No.: 145375-43-5
Cat. No.: VC21095606
Molecular Formula: C19H25NO3
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mitiglinide is a monocarboxylic acid and a member of benzenes. Mitiglinide is a drug for the treatment of type 2 diabetes. It may stimulate insulin secretion in beta-cells by closing off ATP dependant potassium ion channels. Mitiglinide is a succinic acid derivative with hypoglycemic activity. Like other meglitinide-type compounds, mitiglinide has a high affinity for SUR1 subunits. |
|---|---|
| CAS No. | 145375-43-5 |
| Molecular Formula | C19H25NO3 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C19H25NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23) |
| Standard InChI Key | WPGGHFDDFPHPOB-UHFFFAOYSA-N |
| Isomeric SMILES | C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O |
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